Cas no 80510-09-4 (N-cis-Feruloyltyramine)

N-cis-Feruloyltyramine structure
N-cis-Feruloyltyramine structure
Nome del prodotto:N-cis-Feruloyltyramine
Numero CAS:80510-09-4
MF:C18H19NO4
MW:313.347765207291
CID:1080867
PubChem ID:6440659

N-cis-Feruloyltyramine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-cis-Feruloyltyramine
    • (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
    • cis-N-Feruloyltyramine
    • N-cis-feruloyltyramide
    • Z-N-Feruloyltyramine
    • cis-Feruloyl-p-hydroxybenzenethylamine
    • [ "" ]
    • (2Z)-3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-propenamide (ACI)
    • 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-, (Z)- (ZCI)
    • cis-N-(4-Hydroxyphenethyl) ferulamide
    • N-cis-Feruloyl tyramine
    • CHEBI:185384
    • (2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
    • DTXSID101313914
    • FS-8011
    • AKOS025287954
    • HY-N3211
    • SCHEMBL17693085
    • CS-0023600
    • 80510-09-4
    • 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)-
    • CHEMBL451720
    • DA-72239
    • Inchi: 1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5-
    • Chiave InChI: NPNNKDMSXVRADT-UITAMQMPSA-N
    • Sorrisi: C(/C1C=CC(O)=C(OC)C=1)=C/C(=O)NCCC1C=CC(O)=CC=1

Proprietà calcolate

  • Massa esatta: 313.13100
  • Massa monoisotopica: 313.131408
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 391
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 78.8

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.248±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 128-132 ºC (chloroform methanol )
  • Punto di ebollizione: 603.3°C at 760 mmHg
  • Punto di infiammabilità: 318.7°C
  • Indice di rifrazione: 1.636
  • Solubilità: Molto leggermente solubile (0,12 g/l) (25°C),
  • PSA: 78.79000
  • LogP: 2.86940
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

N-cis-Feruloyltyramine Informazioni sulla sicurezza

N-cis-Feruloyltyramine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TargetMol Chemicals
TN3669-1 mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
1mg
¥ 957 2023-07-11
TargetMol Chemicals
TN3669-5mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
5mg
¥ 2210 2024-07-20
TargetMol Chemicals
TN3669-50mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
50mg
¥ 7620 2024-07-20
TargetMol Chemicals
TN3669-50 mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
50mg
¥ 8,513 2023-07-11
A2B Chem LLC
AH57125-5mg
cis-N-Feruloyltyramine
80510-09-4 97.5%
5mg
$494.00 2024-04-19
TargetMol Chemicals
TN3669-10mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
10mg
¥ 3320 2024-07-20
MedChemExpress
HY-N3211-1mg
N-cis-Feruloyl tyramine
80510-09-4
1mg
¥1627 2024-07-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N21990-5mg
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
80510-09-4
5mg
¥3520.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3669-1 mg
Cis-N-Feruloyltyramine
80510-09-4
1mg
¥1795.00 2022-04-26
TargetMol Chemicals
TN3669-25 mg
Cis-N-Feruloyltyramine
80510-09-4 98.75%
25mg
¥ 5,681 2023-07-11

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